molecular formula C17H14N2O3 B2733286 (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-58-5

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2733286
CAS No.: 910218-58-5
M. Wt: 294.31
InChI Key: HNLCSIFQKRXZRU-ZPHPHTNESA-N
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Description

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its chromene core structure and the presence of a methoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the chromene ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted chromenes, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-nitrophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in the development of optoelectronic materials .

Properties

IUPAC Name

2-(4-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-13-8-6-12(7-9-13)19-17-14(16(18)20)10-11-4-2-3-5-15(11)22-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCSIFQKRXZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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